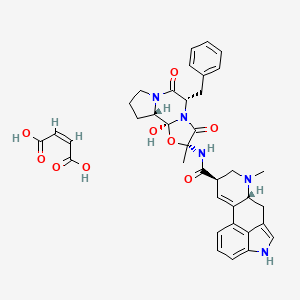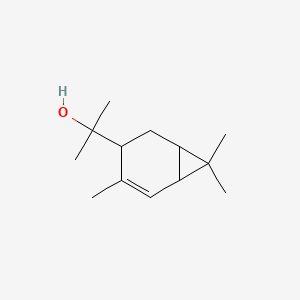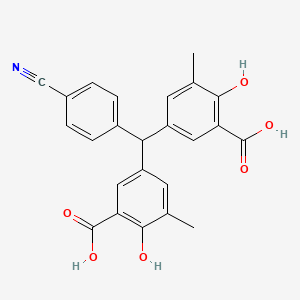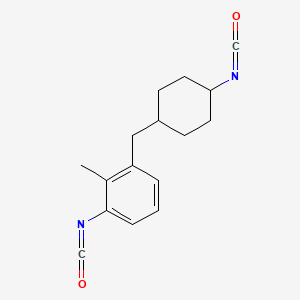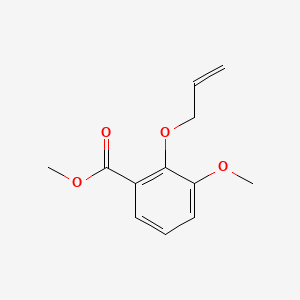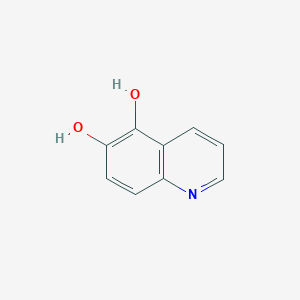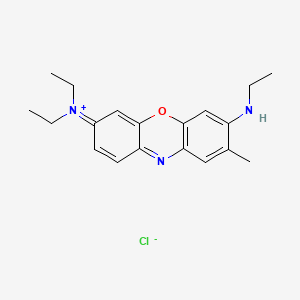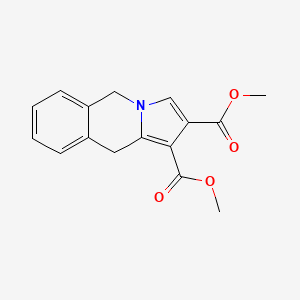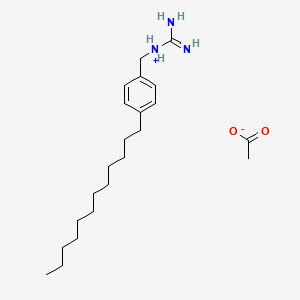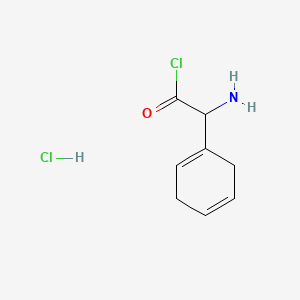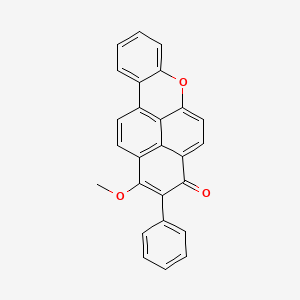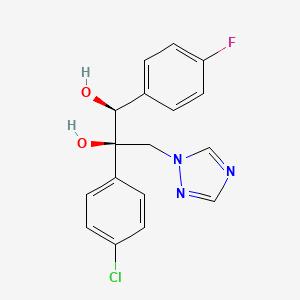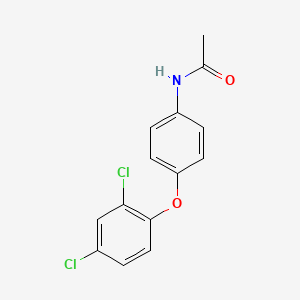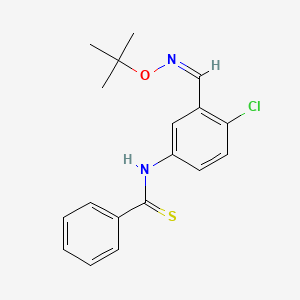
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenecarbothioamide core with a 4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- typically involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The reaction is carried out in solvents such as dry toluene or p-dioxane . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenic and sulfinic acids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as toluene, p-dioxane, and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfenic and sulfinic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- involves its interaction with molecular targets and pathways within cells. In cancer research, the compound has been found to induce apoptosis through caspase activation, leading to cell death . This mechanism is crucial for its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Imidazole derivatives: These compounds also exhibit biological activity and are used in various therapeutic applications.
Uniqueness
Benzenecarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
Número CAS |
178870-31-0 |
|---|---|
Fórmula molecular |
C18H19ClN2OS |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H19ClN2OS/c1-18(2,3)22-20-12-14-11-15(9-10-16(14)19)21-17(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)/b20-12- |
Clave InChI |
LHSQNTXAIGVGEO-NDENLUEZSA-N |
SMILES isomérico |
CC(C)(C)O/N=C\C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
SMILES canónico |
CC(C)(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
